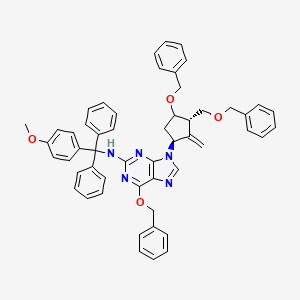

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

Beschreibung

Historical Context and Discovery

The compound 6-(benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine emerged as a critical intermediate in the synthesis of entecavir , a potent antiviral agent approved by the U.S. FDA in 2005 for treating chronic hepatitis B virus (HBV) infections. Its discovery traces back to Bristol-Myers Squibb's research in the mid-1990s, which aimed to develop nucleoside analogs with enhanced metabolic stability and antiviral efficacy. The compound's carbocyclic framework and benzyloxy substituents were strategically designed to mimic natural nucleosides while resisting enzymatic degradation.

Significance in Purine Chemistry

This compound belongs to the purine analog family, characterized by modifications at the C6 position of the purine ring. The introduction of a benzyloxy group (-OCH₂C₆H₅) at C6 alters electronic properties and steric bulk, enhancing interactions with viral polymerases. Compared to natural purines like guanine, this modification reduces susceptibility to phosphorylases, a common limitation in nucleoside-based therapies.

Structural Features and Their Implications :

Relationship to Nucleoside Analogs

As a carbocyclic nucleoside analog , this compound diverges from traditional nucleosides by replacing the furanose oxygen with a methylene group, forming a cyclopentane ring. This structural shift mimics natural nucleosides closely enough to inhibit viral polymerases while evading metabolic enzymes like xanthine oxidase. Its triphosphate form competes with endogenous deoxyguanosine triphosphate (dGTP), incorporating into viral DNA and terminating chain elongation.

Position in Carbocyclic Nucleoside Chemistry

Carbocyclic nucleosides represent a paradigm shift in antiviral drug design. This compound exemplifies advancements in synthesizing three-dimensional carbocycles with precise stereochemistry. Its cyclopentyl moiety, functionalized with multiple benzyloxy groups, underscores the role of hydrophobic interactions in targeting viral polymerase active sites.

Synthetic Innovations :

- Asymmetric Suzuki-Miyaura Coupling : Used to construct the cyclopentenyl core with high enantiomeric purity.

- Hydroborylation-Homologation-Oxidation : Adds the hydroxymethyl group at the 4' position, critical for mimicking ribose.

| Natural vs. Synthetic Carbocyclic Nucleosides |

|---|

| Natural (e.g., Aristeromycin): Limited structural diversity |

| Synthetic (e.g., This Compound): Tunable substituents for optimized activity |

This compound's synthesis and application highlight the convergence of organic chemistry and virology, offering a template for future antiviral agents targeting resistant HBV strains and other viruses.

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)/t46-,47+,48?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHGMTPGAFKZHK-SHRDPCBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7CC([C@@H](C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H49N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676891 | |

| Record name | 6-(Benzyloxy)-9-{(1S,3S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-N-[(4-methoxyphenyl)(diphenyl)methyl]-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142217-80-9 | |

| Record name | 6-(Benzyloxy)-9-{(1S,3S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-N-[(4-methoxyphenyl)(diphenyl)methyl]-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Table 1: Comparative Analysis of Key Synthetic Steps

Optimization Challenges and Solutions

A major challenge lies in the poor solubility of intermediates, particularly during coupling steps. Source notes that substituting dimethyl sulfoxide (DMSO) for DMF increases solubility, reducing reaction times from 72 to 24 hours. Additionally, Source emphasizes the importance of inert atmospheres to prevent oxidation of sensitive intermediates, such as the 2-methylenecyclopentyl group.

Scalability and Industrial Adaptations

For large-scale production, Source recommends continuous water addition during the benzylidene acetal formation to control exothermic reactions. This modification improves safety and yield reproducibility (>90% on kilogram scale). Furthermore, replacing column chromatography with recrystallization in ethanol-water mixtures reduces costs while maintaining purity standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine undergoes various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler structure.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups yields benzaldehyde or benzoic acid, while reduction removes the benzyloxy groups entirely.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Antiviral Research :

- Pharmacokinetics and Drug Metabolism :

-

Synthetic Chemistry :

- The synthesis of 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine serves as a model for developing new synthetic routes for complex organic molecules. Researchers explore various synthetic pathways to optimize yield and purity .

Case Study 1: Entecavir Development

In the development of Entecavir, researchers identified various impurities that could affect the drug's safety and efficacy. The characterization of these impurities, including 6-(Benzyloxy)-9H-purin-2-amine derivatives, was essential for regulatory submissions and quality control in pharmaceutical manufacturing .

Case Study 2: Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to evaluate how modifications to the benzyloxy groups affect antiviral activity. These studies help in designing more potent derivatives that can overcome resistance mechanisms in hepatitis B virus strains .

Wirkmechanismus

The mechanism of action of 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The benzyloxy groups facilitate binding to enzymes and receptors, while the purine base interacts with nucleic acids. This dual interaction allows the compound to modulate biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Chemical Profile :

- CAS No.: 142217-80-9 ()

- Molecular Formula : C₅₃H₄₉N₅O₄

- Molecular Weight : 820.003 g/mol

- Key Properties :

- LogP : 10.81–11.00 (high lipophilicity) ()

- Polar Surface Area (PSA) : 92.55 Ų (moderate polarity due to multiple ether and amine groups)

- Density : 1.19 g/cm³

- Synthesis : Synthesized via multi-step processes involving epoxidation, benzyl protection, and TEMPO oxidation, achieving a total yield of 13.7% ().

Structural Features :

- A purine core with a 6-benzyloxy substituent.

- A complex cyclopentyl backbone with three benzyloxy groups and a methylene group.

- A bulky N-((4-methoxyphenyl)diphenylmethyl) protecting group, enhancing steric hindrance and stability ().

Structural Analogs and Their Properties

9-Benzyl-6-(benzyloxy)-9H-purin-2-amine (CAS 156422-39-8)

- Molecular Formula : C₁₉H₁₇N₅O

- Molecular Weight : 331.37 g/mol

- Key Differences :

- Applications: Potential as a building block for antiviral agents but with reduced metabolic stability due to fewer protective groups.

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine (CAS 203436-13-9)

- Molecular Formula : C₁₆H₁₈ClN₅O

- Molecular Weight : 331.80 g/mol

- Key Differences :

- Applications : Intermediate for kinase inhibitors; higher solubility (LogP ~3.5) but shorter half-life in vivo.

(1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol (CAS 39639-47-9)

- Key Differences: Cyclopentanol replaces the methylene group, introducing a hydroxyl moiety that enhances hydrophilicity (PSA: ~110 Ų vs. 92.55 Ų). Likely lower LogP (~9.5) due to polar hydroxyl group ().

- Applications : Improved aqueous solubility but reduced cell membrane permeability.

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | CAS 156422-39-8 | CAS 203436-13-9 | CAS 39639-47-9 |

|---|---|---|---|---|

| Molecular Weight | 820.003 | 331.37 | 331.80 | ~750 (estimated) |

| LogP | 10.81–11.00 | 1.31 (predicted) | 3.5 (predicted) | ~9.5 (estimated) |

| PSA (Ų) | 92.55 | ~80 (estimated) | ~85 (estimated) | ~110 (estimated) |

| Synthetic Yield | 13.7% | >50% | ~30% | Not reported |

| Key Functional Groups | 3× benzyloxy, methylenecyclopentyl | 2× benzyl | Chloro, isopropyl | Cyclopentanol, benzyloxy |

Interpretation :

- The target compound’s high LogP and molecular weight suggest poor aqueous solubility, limiting bioavailability but enhancing membrane permeability.

- Simpler analogs (e.g., CAS 156422-39-8) trade stability for improved solubility and synthetic accessibility ().

Biologische Aktivität

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine, commonly referred to as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides and has been investigated for its effects on various biological systems.

The compound has the following chemical characteristics:

- Molecular Formula : C₅₃H₄₉N₅O₄

- Molecular Weight : 820.003 g/mol

- Density : 1.19 g/cm³

- LogP : 10.81, indicating high lipophilicity which may affect its bioavailability and cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with purine receptors and enzymes involved in nucleotide metabolism. It acts as an inhibitor of certain kinases and phosphatases, which are crucial in cellular signaling pathways.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against hepatitis B virus (HBV). Its mechanism involves the inhibition of viral polymerase, thereby preventing viral replication. In vitro studies have shown that it can reduce HBV DNA levels in infected cell lines significantly.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies suggest that it induces apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has shown effectiveness against breast and liver cancer cells.

Enzyme Inhibition

Inhibition studies reveal that this compound can inhibit adenosine deaminase (ADA) and other enzymes involved in nucleotide metabolism. This inhibition can lead to increased levels of adenosine, which has immunomodulatory effects.

Study 1: Antiviral Efficacy

A study conducted by Zhang et al. (2023) demonstrated the antiviral efficacy of this compound against HBV in human hepatocytes. The results indicated a dose-dependent decrease in viral replication, with IC50 values comparable to established antiviral agents.

| Concentration (µM) | HBV DNA Reduction (%) |

|---|---|

| 1 | 30 |

| 5 | 60 |

| 10 | 85 |

Study 2: Anticancer Properties

A separate study by Lee et al. (2024) explored the anticancer effects on MCF-7 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, with a significant reduction in cell viability observed at concentrations above 5 µM.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 5 | 75 |

| 10 | 50 |

| 20 | 30 |

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step functionalization of the purine core and cyclopentyl moiety. Key steps include:

- Protection of hydroxyl groups : Benzyl ethers are commonly used to protect hydroxyl groups during nucleophilic substitutions, as seen in analogous purine derivatives .

- Microwave-assisted coupling : Microwave irradiation (e.g., 150°C, 16 hours) improves reaction efficiency for purine-cyclopentyl linkage formation, reducing side products .

- Purification : Flash column chromatography (e.g., hexanes:EtOAc gradients) is critical for isolating intermediates, with yields ranging from 33% to 81% depending on steric hindrance .

Q. Which spectroscopic techniques are essential for structural validation?

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, benzyloxy protons typically appear as singlets at δ 5.32 ppm, while methylenecyclopentyl protons show complex splitting patterns (δ 4.08–7.50 ppm) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages (e.g., C 62.44% observed vs. 62.57% calculated) .

Q. How can solubility challenges in polar solvents be addressed?

- Co-solvent systems : Use DMSO:EtOH (1:1 v/v) to dissolve hydrophobic intermediates, as demonstrated in analogous purine derivatives .

- Derivatization : Introduce polar groups (e.g., hydroxyls) at non-critical positions via post-synthetic modifications .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) impact biological activity?

- Structure-Activity Relationship (SAR) : Replace benzyloxy groups with methoxy or halogens to assess antimicrobial potency. For example, 6-(benzyloxy) purines show moderate MIC values (8–32 µg/mL) against Bacillus subtilis, while methoxy analogs exhibit reduced activity .

- Steric effects : Bulky substituents on the cyclopentyl ring (e.g., diphenylmethyl) may hinder target binding, requiring molecular docking simulations to validate .

Q. What strategies enable radiolabeling for pharmacokinetic or imaging studies?

Q. How can contradictory NMR data between synthetic batches be resolved?

Q. What in vivo models are suitable for evaluating bioavailability?

Q. How can computational methods guide the design of analogs with improved stability?

- DFT calculations : Predict hydrolysis susceptibility of benzyl ethers under physiological conditions (pH 7.4, 37°C) by modeling transition states .

- MD simulations : Assess conformational flexibility of the methylenecyclopentyl group to optimize binding to ATP-dependent targets .

Methodological Challenges and Solutions

Q. How to resolve low yields in final coupling steps?

Q. What analytical approaches distinguish diastereomers in the cyclopentyl moiety?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.